(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
Overview
Description
(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group of 5-methylpyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid involves its role as a protecting group for amino acids and peptides. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid: The enantiomer of the compound .
(2R,5R)-1-(tert-butoxycarbonyl)-pyrrolidine-2-carboxylic acid: Lacks the methyl group at the 5-position.
(2R,5R)-1-(tert-butoxycarbonyl)-5-ethylpyrrolidine-2-carboxylic acid: Contains an ethyl group instead of a methyl group at the 5-position.
Uniqueness
The uniqueness of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of the Boc protecting group, which makes it particularly useful in asymmetric synthesis and peptide chemistry .
Properties
IUPAC Name |
(2R,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAYEGDCKUEPNE-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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